molecular formula C8H5IO4 B13002597 4-Iodoisophthalic acid

4-Iodoisophthalic acid

Katalognummer: B13002597
Molekulargewicht: 292.03 g/mol
InChI-Schlüssel: PQBGMIRILVMUSZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Iodoisophthalic acid is an organic compound with the molecular formula C₈H₅IO₄. It is a derivative of isophthalic acid, where one of the hydrogen atoms on the benzene ring is replaced by an iodine atom. This compound is of significant interest in various fields of chemistry due to its unique properties and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 4-Iodoisophthalic acid can be synthesized through several methods. One common approach involves the iodination of isophthalic acid. This process typically uses iodine and an oxidizing agent, such as nitric acid, under controlled conditions to introduce the iodine atom into the aromatic ring .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general principles of aromatic iodination and carboxylation reactions are applied. The scalability of these reactions depends on the availability of raw materials and the efficiency of the reaction conditions .

Analyse Chemischer Reaktionen

Types of Reactions: 4-Iodoisophthalic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Wissenschaftliche Forschungsanwendungen

4-Iodoisophthalic acid has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 4-Iodoisophthalic acid largely depends on its application. In chemical reactions, the iodine atom acts as a leaving group, facilitating various substitution and coupling reactions. In biological systems, its derivatives may interact with specific molecular targets, although detailed pathways are still under investigation .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 4-Iodoisophthalic acid is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties. This makes it particularly useful in coupling reactions and as a precursor for synthesizing more complex molecules .

Eigenschaften

Molekularformel

C8H5IO4

Molekulargewicht

292.03 g/mol

IUPAC-Name

4-iodobenzene-1,3-dicarboxylic acid

InChI

InChI=1S/C8H5IO4/c9-6-2-1-4(7(10)11)3-5(6)8(12)13/h1-3H,(H,10,11)(H,12,13)

InChI-Schlüssel

PQBGMIRILVMUSZ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C=C1C(=O)O)C(=O)O)I

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.